6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12Cl3N and a molecular weight of 252.57 g/mol . It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at positions 6 and 8, and a methyl group at position 1. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the enzyme phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitter norepinephrine from dopamine.
Mode of Action
This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can modulate the levels of norepinephrine in the body.
Biochemical Pathways
The compound affects the biochemical pathway of norepinephrine synthesis. By inhibiting phenylethanolamine N-methyltransferase, it reduces the conversion of dopamine to norepinephrine . This can have downstream effects on various physiological processes regulated by these neurotransmitters.
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to its impact on norepinephrine levels. By inhibiting the synthesis of norepinephrine, it could potentially affect various physiological processes regulated by this neurotransmitter .
Biochemical Analysis
Biochemical Properties
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. By inhibiting this enzyme, this compound can modulate neurotransmitter levels and influence neuronal signaling pathways . Additionally, it interacts with proteins involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly monoamine oxidase, which leads to increased levels of neurotransmitters such as dopamine and serotonin . This compound also binds to specific receptors and proteins, altering their conformation and activity. These binding interactions can result in the activation or inhibition of downstream signaling pathways, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to modulate neurotransmitter levels and improve cognitive function in certain animal models . Higher doses can lead to toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in certain tissues, such as the brain, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with transport proteins and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, where it interacts with key biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its biochemical effects and overall cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of dichlorinated aromatic compounds as starting materials, followed by cyclization and methylation reactions . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines .
Scientific Research Applications
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has a similar structure but includes a bromophenyl group, which may alter its chemical properties and applications.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride:
Uniqueness: 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorinated structure makes it particularly useful in certain synthetic and research applications where other derivatives may not be as effective .
Properties
IUPAC Name |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZPAJJPBMCIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376328-52-7 | |
Record name | 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.